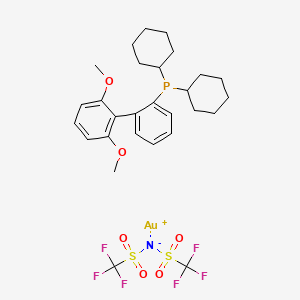

Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I), 98%

Overview

Description

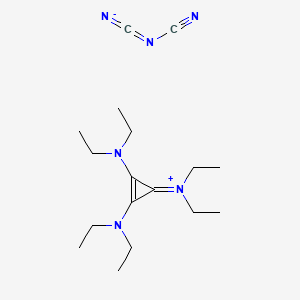

“Bis(trifluoromethanesulfonyl)imide(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I), 98%” is a chemical compound with the CAS Number: 1121960-90-4. It has a molecular formula of C28H35AuF6NO6PS2 and a formula weight of 887.64 . It appears as a white to off-white solid .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C28H35AuF6NO6PS2. It includes a gold (Au) atom, which is likely central to its structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar gold compounds are often used as catalysts in various chemical reactions .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . Its molecular weight is 887.64 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current data.Scientific Research Applications

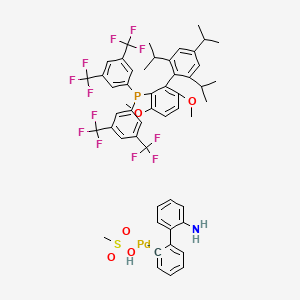

Buchwald Ligands and Precatalysts

This compound is part of an extensive variety of Buchwald Ligands and Precatalysts . These are used in various chemical reactions, including carbon-nitrogen bond formation, carbon-oxygen bond formation, and carbon-carbon bond formation .

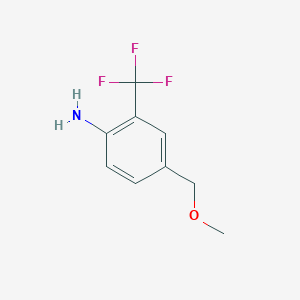

Palladium-Catalyzed Trifluoromethylation

It can be used in palladium-catalyzed trifluoromethylation of aryl chlorides . This reaction is important in the synthesis of various organic compounds, particularly in the pharmaceutical industry .

Buchwald-Hartwig Amination

This compound is used in the Buchwald-Hartwig amination . This reaction is a powerful method for forming carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .

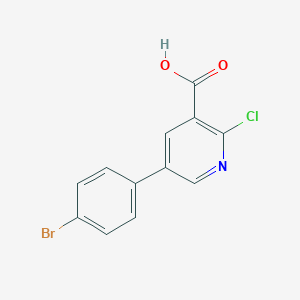

Synthesis of Pyridazine-3,6-diamines

It is used in the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines via a Buchwald protocol . These compounds have potential applications in medicinal chemistry .

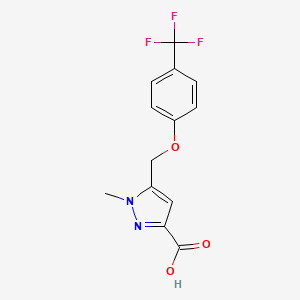

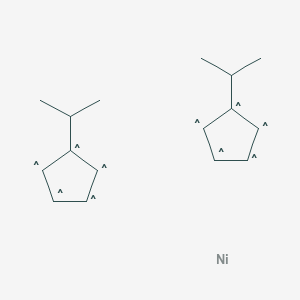

Gold (I)-Catalyzed Intramolecular Cycloadditions

This compound is a ligand for the gold (I)-catalyzed intramolecular [4+2] cycloadditions involving 1,3-enynes and arylalkynes with alkenes . This reaction is a key step in the synthesis of various complex organic compounds .

Palladium-Catalyzed Borylation and Silylation

It is used as a ligand in the palladium-catalyzed borylation of aryl bromides and silylation of aryl chlorides . These reactions are important in the synthesis of organoboron and organosilicon compounds, respectively .

Meyer-Schuster Rearrangement

This compound can be used as a catalyst in the 1,3-isomerisation of propargylic alcohols to enones via Meyer-Schuster rearrangement . This reaction is a key step in the synthesis of various organic compounds .

Mechanism of Action

Target of Action

It is known that gold catalysts often target unsaturated bonds in organic molecules, facilitating reactions such as oxidative cyclization .

Biochemical Pathways

Gold catalysts are often used in organic synthesis, suggesting that this compound may play a role in various biochemical transformations .

Result of Action

As a catalyst, it likely facilitates chemical reactions without being consumed, leading to the formation of new compounds .

Action Environment

The compound is a white to off-white solid . It should be stored under inert gas and is sensitive to light . These factors suggest that the compound’s action, efficacy, and stability may be influenced by environmental conditions such as light exposure and the presence of oxygen .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;gold(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P.C2F6NO4S2.Au/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-11,16-21H,3-8,12-15H2,1-2H3;;/q;-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWMCSDFBBTUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35AuF6NO6PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)